2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide
Overview
Description
2-(Benzenesulfonamido)-N-(4-iodophenyl)acetamide is an organic compound that features both sulfonamide and iodophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride to form 4-iodophenylsulfonamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonamido)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki coupling reactions due to the presence of the iodophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodophenyl group with boronic acids.
Scientific Research Applications
2-(Benzenesulfonamido)-N-(4-iodophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The iodophenyl group can enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic Acid: Shares the iodophenyl group but lacks the sulfonamide functionality.
Benzenesulfonamide: Contains the sulfonamide group but lacks the iodophenyl group.
Uniqueness
2-(Benzenesulfonamido)-N-(4-iodophenyl)acetamide is unique due to the combination of both sulfonamide and iodophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(4-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c15-11-6-8-12(9-7-11)17-14(18)10-16-21(19,20)13-4-2-1-3-5-13/h1-9,16H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQRIMJMDOKBIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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